8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine, 8-chloro-2-cyclopropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases, including tuberculosis and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine, 8-chloro-2-cyclopropyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and cyclopropyl groups.
Imidazo[1,5-a]pyridine: A similar compound with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
8-Chloro-2-cyclopropylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom and cyclopropyl group, which can enhance its chemical reactivity and biological activity. These modifications can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
8-chloro-2-cyclopropylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9ClN2/c11-8-2-1-5-13-6-9(7-3-4-7)12-10(8)13/h1-2,5-7H,3-4H2 |
InChI Key |
HOKARCUJWOXELD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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